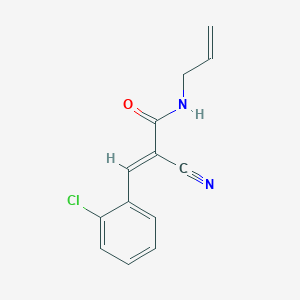
N-Methylquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylquinoline-5-sulfonamide is a compound with the molecular weight of 222.27 . It is typically in powder form .
Molecular Structure Analysis
Sulfonamides, including this compound, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides, such as this compound, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .Wissenschaftliche Forschungsanwendungen
Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation
Isoquinoline sulfonamides, including N-Methylquinoline-5-sulfonamide derivatives, have been studied for their impact on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds are known to inhibit protein kinase C activity, which plays a crucial role in cellular functions like CTL-mediated lysis and proliferation of lymphocytes and tumor cells (Juszczak & Russell, 1989).
Antimicrobial Activities
This compound and its derivatives demonstrate significant antimicrobial and antifungal activities. These activities are observed to be higher compared to the parent compounds, indicating the effectiveness of these derivatives in combating various strains of bacteria and fungi (Dixit et al., 2010).
Vasodilatory Activity
Certain derivatives of this compound, specifically N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, have been synthesized and shown to possess vasodilatory action. This activity was evaluated in vivo, indicating potential applications in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Cytotoxic Activity and Molecular Docking
This compound derivatives have also been explored for their cytotoxic activity against various cancer cell lines. This research includes molecular docking studies to understand the binding mode of these compounds, suggesting their potential as anticancer agents (Ghorab et al., 2016).
Development of PET Imaging Agents
Studies have been conducted on this compound derivatives for developing imaging agents to measure levels of protein kinase A using positron emission tomography (PET). These studies are significant for drug development targeting neuropsychiatric illnesses (Vasdev et al., 2008).
Effect on Tumor Progression
Research has indicated that certain isoquinoline sulfonamides, including this compound derivatives, can influence tumor progression and metastasis, providing insights into cancer therapy (Blaya et al., 1998).
Wirkmechanismus
Target of Action
N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The molecular effect of this compound is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of this compound
Eigenschaften
IUPAC Name |
N-methylquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRACRMVJCLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

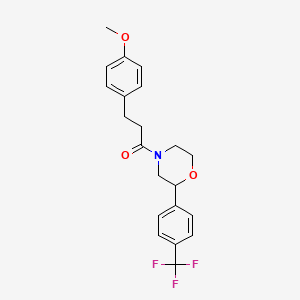
![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)


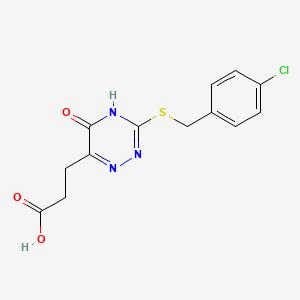

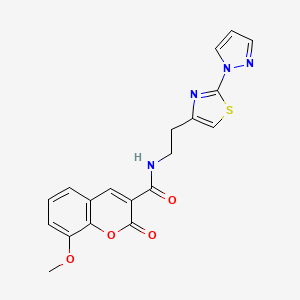
![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)

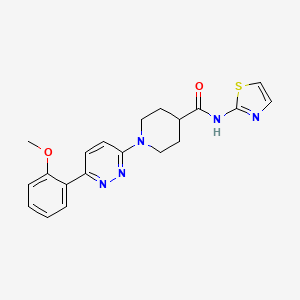
![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
